2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
CAS No.: 120647-10-1
Cat. No.: VC8217372
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120647-10-1 |
---|---|
Molecular Formula | C6H7NO3S |
Molecular Weight | 173.19 g/mol |
IUPAC Name | ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9) |
Standard InChI Key | UJDSSQTWBMVPBL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNC(=O)S1 |
Canonical SMILES | CCOC(=O)C1=CNC(=O)S1 |
Introduction
Chemical Properties and Structural Features
The compound’s structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—with a hydroxyl group at the 2-position and an ethyl ester at the 5-carboxylic acid position (Table 1). This arrangement enhances solubility in polar solvents while allowing for nucleophilic substitution and ester hydrolysis reactions. The IUPAC name, ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate, reflects its ketone tautomerism, where the hydroxyl group can tautomerize to a ketone, influencing reactivity.
Table 1: Key Chemical Properties of 2-Hydroxy-thiazole-5-carboxylic Acid Ethyl Ester
Property | Value |
---|---|
CAS Number | 120647-10-1 |
Molecular Formula | |
Molecular Weight | 173.19 g/mol |
IUPAC Name | Ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9) |
The hydroxyl group facilitates hydrogen bonding, potentially enhancing interactions with biological targets, while the ethyl ester moiety offers a site for metabolic hydrolysis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 2-hydroxy-thiazole-5-carboxylic acid with ethanol under acid- or base-catalyzed conditions. For example, using sulfuric acid as a catalyst at 60–80°C yields the ester in 70–85% purity after recrystallization. Alternative methods employ coupling reagents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid before ethanol addition, improving yields to >90%.
Industrial-Scale Optimization
Industrial processes utilize continuous flow reactors to enhance efficiency, reducing reaction times from hours to minutes. Solvent selection is critical; ethanol itself serves as both reactant and solvent, minimizing waste. Post-synthesis purification involves fractional distillation or column chromatography, achieving >98% purity for pharmaceutical intermediates.
Biological Activities and Mechanisms
Enzyme Inhibition
Thiazole-5-carboxylate derivatives demonstrate potent xanthine oxidase (XO) inhibition, a target for gout treatment. In a 2016 study, compound GK-20 (a methyl-substituted analog) showed an IC of 0.45 μM, surpassing allopurinol (IC = 2.1 μM) . Kinetic analysis revealed mixed-type inhibition, suggesting the compound binds both free enzyme and enzyme-substrate complexes . While 2-hydroxy-thiazole-5-carboxylic acid ethyl ester itself remains untested, its ester group could stabilize binding to XO’s molybdopterin active site .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as seen in antiviral agents like oseltamivir. For example, ethyl ester prodrugs of thiazole-4-carboxylic acids achieve 3-fold higher plasma concentrations than their acid counterparts .
Heterocyclic Scaffold for Drug Design
The thiazole core is a privileged structure in FDA-approved drugs, including the antifungal abafungin and the antiretroviral ritonavir . Modifying the 2-hydroxy and 5-ester substituents allows tuning of pharmacokinetic properties. A 2020 computational study identified 2-hydroxy-thiazole-5-carboxylates as lead compounds for kinase inhibitors, with docking scores < -10 kcal/mol against EGFR .
Comparison with Structural Analogs
Table 2: Comparison of Thiazole-5-Carboxylate Derivatives
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